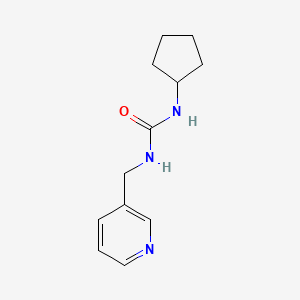

N-cyclopentyl-N'-(3-pyridinylmethyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(15-11-5-1-2-6-11)14-9-10-4-3-7-13-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTSVORDIOUSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares N-cyclopentyl-N'-(3-pyridinylmethyl)urea with structurally related urea derivatives, highlighting substituent variations and their implications:

Key Observations:

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups : Pyrinuron’s 4-nitrophenyl group enhances reactivity but confers toxicity, leading to its withdrawal .

- Halogenation : Pencycuron’s 4-chlorophenylmethyl group improves antifungal activity, likely due to increased membrane permeability .

- Lipophilicity : The cyclopentyl group in this compound may enhance metabolic stability compared to pyrinuron’s nitro-substituted analog.

Structural Flexibility: The 3-pyridinylmethyl group (vs. Bulky substituents (e.g., cyclopentyl) reduce rotational freedom, possibly improving target selectivity.

Toxicity Considerations: Pyrinuron’s nitro group is associated with genotoxicity and mitochondrial dysfunction, whereas the cyclopentyl group in the target compound may mitigate such risks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopentyl-N'-(3-pyridinylmethyl)urea, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : The synthesis typically involves coupling cyclopentylamine with 3-pyridinylmethyl isocyanate or via carbodiimide-mediated reactions. Key conditions include:

- Coupling Agents : Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the urea bond .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres .

- Purification : Recrystallization or column chromatography to isolate high-purity product .

- Reaction Optimization Table :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | Enhances reagent solubility |

| Temperature | 50–60°C | Balances reaction rate/selectivity |

| Catalyst | CDI (1.1 equiv) | Minimizes side reactions |

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm urea NH protons (~8–10 ppm) and pyridinyl/cyclopentyl group integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. What are the known biological targets of structurally related N-substituted urea compounds, and how can these inform current research on this compound?

- Methodological Answer : Analogs like Pyrinuron (N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)urea) inhibit acetylcholinesterase and disrupt insulin secretion . To identify targets for the target compound:

- Enzyme Assays : Test inhibition of acetylcholinesterase (Ellman’s method) or NADH dehydrogenase .

- Cellular Models : Use pancreatic β-cells (e.g., INS-1) to assess insulin modulation .

- Key Consideration : Structural differences (e.g., cyclopentyl vs. nitrophenyl) may alter target specificity; molecular docking studies are recommended .

Q. How should researchers address contradictory toxicity data between this compound and its analogs like Pyrinuron?

- Methodological Answer :

- Comparative Toxicity Screening : Conduct acute toxicity assays (e.g., OECD 423) in rodents, comparing LD₅₀ values with Pyrinuron (oral-rat LD₅₀ = 12.3 mg/kg) .

- Mechanistic Studies : Evaluate mitochondrial toxicity (e.g., Seahorse assay) to differentiate from Pyrinuron’s NADH dehydrogenase inhibition .

- Regulatory Alignment : Ensure compliance with Rotterdam Convention guidelines for hazardous chemicals .

Q. What strategies are recommended for optimizing the reaction yield of this compound in scalable laboratory syntheses?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic coupling steps .

- Catalyst Screening : Test alternatives to CDI (e.g., HATU) for reduced byproduct formation .

- Solvent-Free Conditions : Explore mechanochemical synthesis (ball milling) to enhance green chemistry metrics .

Q. What thermodynamic properties of urea derivatives should be considered when designing experiments involving this compound?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) to determine decomposition onset (~200–250°C for similar ureas) .

- Solubility Parameters : Use Hansen solubility parameters (HSPs) to optimize solvent selection for crystallization .

- Reaction Enthalpy : Isothermal titration calorimetry (ITC) to quantify energy changes during urea bond formation .

Data Contradiction Analysis

- Toxicity vs. Therapeutic Potential : While Pyrinuron is banned due to toxicity , this compound’s cyclopentyl group may reduce electrophilicity and toxicity. Dose-response studies in multiple models (e.g., zebrafish, human cell lines) are critical to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.